molecular formula C11H9NO B2723675 1-(Isoquinolin-5-YL)ethanone CAS No. 54415-44-0

1-(Isoquinolin-5-YL)ethanone

Cat. No.: B2723675
CAS No.: 54415-44-0
M. Wt: 171.199
InChI Key: NPBRCLXBIDDEHK-UHFFFAOYSA-N
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Description

1-(Isoquinolin-5-yl)ethanone (CAS 54415-44-0) is a high-value chemical building block with the molecular formula C11H9NO and a molecular weight of 171.20. This compound is supplied with a typical purity of 95% and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a key synthetic intermediate, this compound is integral to research focused on the isoquinoline scaffold—a "privileged structural motif" prevalent in numerous biologically active natural alkaloids and synthetic compounds . The isoquinoline core is recognized for its wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects . Specifically, this ketone derivative serves as a versatile precursor in the synthesis of complex molecules for use in medicinal chemistry, drug discovery, and the development of novel fluorescent materials . Researchers utilize it to develop ligands and explore new synthetic methodologies, such as transition-metal-catalyzed C-H activation, which aligns with the principles of atom- and step-economy . Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should handle it with appropriate precautions . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isoquinolin-5-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBRCLXBIDDEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Isoquinolin 5 Yl Ethanone

Retrosynthetic Analysis Strategies for 1-(Isoquinolin-5-YL)ethanone

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgicj-e.org This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways. ias.ac.in For this compound, the analysis can be approached in several ways, primarily focusing on the disconnection of the acetyl group and the deconstruction of the isoquinoline (B145761) core.

A primary disconnection strategy involves cleaving the C-C bond between the isoquinoline ring and the acetyl group. This suggests a Friedel-Crafts acylation or a related reaction on a pre-formed isoquinoline scaffold. This approach simplifies the target to isoquinoline itself and an acetylating agent like acetyl chloride or acetic anhydride.

Another strategy focuses on constructing the isoquinoline ring with the acetyl group already in place on a precursor molecule. This involves disconnections of the C-N and C-C bonds within the heterocyclic ring, leading back to precursors suitable for classical isoquinoline syntheses such as the Bischler-Napieralski or Pomeranz-Fritsch reactions. nih.gov For example, a Bischler-Napieralski approach would retrosynthetically lead to an N-acyl-β-arylethylamine, where the aryl group is a substituted benzene (B151609) ring bearing an acetyl group. Each precursor generated through these disconnections is then further analyzed until readily available starting materials are identified. ias.ac.in

Retrosynthetic Approach Key Disconnection Precursor (Synthon) Synthetic Equivalent
Late-stage Functionalization C(5)-C(acetyl) bondIsoquinoline + Acetyl cationIsoquinoline + Acetyl chloride/Acetic anhydride
Ring Construction (Bischler-Napieralski) C4-C4a and N-C1 bondsN-acyl-β-(acetylphenyl)ethylamineN-[2-(3-acetylphenyl)ethyl]acetamide
Ring Construction (Pomeranz-Fritsch) C4-C4a and N-C8a bondsAcetyl-substituted benzaldehyde (B42025) + Aminoacetal3-Acetylbenzaldehyde + Aminoacetaldehyde diethyl acetal

Classical and Modern Synthetic Routes to this compound and its Analogues

The synthesis of isoquinolines has evolved from classical, often harsh, multi-step procedures to more efficient and versatile modern methods utilizing catalysis and one-pot strategies. nih.gov

Multi-step synthesis involves a sequence of individual chemical reactions where the product of one step becomes the starting material for the next. vapourtec.comlibretexts.org This approach allows for the controlled construction of complex molecules like this compound. A typical sequence might involve the initial synthesis of a substituted benzene derivative, followed by the elaboration of the heterocyclic ring, and finally, the introduction or modification of the acetyl group.

For instance, a synthesis could begin with a commercially available substituted acetophenone. This starting material would undergo a series of reactions to introduce the necessary components for cyclization into the isoquinoline ring. Flow chemistry, which uses columns packed with reagents and catalysts, offers a modern way to link individual reactions into a continuous multi-step sequence, improving efficiency and simplifying purification. syrris.jp

Several one-pot methods have been developed for the synthesis of substituted isoquinolines. For example, a three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne can rapidly assemble multisubstituted isoquinolines. organic-chemistry.org Another approach utilizes a silver(I)-catalyzed cascade process to create fused tetracyclic isoquinolines, demonstrating the power of cascade reactions to form multiple new bonds in a single operation. nih.gov Similarly, isoquinoline-fused isoquinolines have been synthesized via a one-pot, two-step process that begins with a Pictet-Spengler reaction followed by a gold-catalyzed intramolecular hydroamination. researchgate.netscilit.com These strategies showcase how sequential catalytic cycles can be combined to build molecular complexity efficiently. researchgate.net

Catalysis is central to modern organic synthesis, offering mild and selective ways to construct complex molecules. Transition-metal catalysis, in particular, has revolutionized the synthesis of heterocyclic compounds like isoquinolines. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used for coupling reactions. One method involves the coupling of an o-iodobenzaldehyde imine with a terminal acetylene, followed by a copper-catalyzed cyclization to yield the isoquinoline. organic-chemistry.org

Copper (Cu) Catalysis: Copper catalysts are effective for various transformations. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) provides a direct route to densely functionalized isoquinolines. organic-chemistry.org Another strategy involves a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with β-diketones. organic-chemistry.org Divergent synthesis of related scaffolds, such as isoquinolin-2(1H)-yl-acetamides, has been achieved through a copper(I)-catalyzed annulation of Ugi-reaction intermediates with substituted ethanones. nih.govacs.orgresearchgate.net

Rhodium (Rh) and Ruthenium (Ru) Catalysis: Rhodium(III) and Ruthenium(II) are proficient in catalyzing C-H bond activation and annulation reactions. A Rh(III)-catalyzed C-H activation of an in-situ generated oxime, followed by cyclization with an alkyne, is an efficient one-pot synthesis of isoquinolines. organic-chemistry.org Similarly, Ru(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides provides isoquinolines without needing an external oxidant. organic-chemistry.org

Gold (Au) Catalysis: Gold catalysts mediate domino reactions, such as the synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) under mild conditions. organic-chemistry.org

Catalyst System Reaction Type Substrates Key Feature Reference
Pd/Cu Coupling-Cyclizationo-iodobenzaldehyde imine, terminal acetyleneHigh yields, short reaction times organic-chemistry.org
Cu(I) Tandem Annulation2-bromoaryl ketone, terminal alkyne, CH3CNThree-component [3+2+1] cyclization organic-chemistry.org
Rh(III) C-H Activation/AnnulationAryl ketone, hydroxylamine, internal alkyneOne-pot, rapid assembly organic-chemistry.org
Ru(II) C-H Functionalization/AnnulationPrimary benzylamine, sulfoxonium ylideOxidant-free organic-chemistry.org
Au(III) Domino Reaction2-alkynylbenzamide, ammonium acetateMild conditions organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itthepharmajournal.com For isoquinoline synthesis, this involves developing methodologies that use safer solvents, recyclable catalysts, and energy-efficient processes to minimize environmental impact. nih.gov

A primary goal of green chemistry is to reduce reliance on volatile and often toxic organic solvents. nih.gov This has led to the development of syntheses conducted in environmentally benign media like water or under solvent-free conditions. rsc.org

Ultrasound irradiation has been employed as a green energy source for the one-pot synthesis of isoquinolin-1(2H)-one derivatives. researchgate.net This method involves a copper-catalyzed α-arylation of ketones with 2-iodobenzamide (B1293540) followed by intramolecular cyclization, all performed efficiently under sonication. researchgate.net Diethylamine-catalyzed tandem Knoevenagel-Michael reactions have been successfully carried out in an aqueous medium, providing an efficient and cost-effective process for synthesizing bis-dimedone derivatives, showcasing the potential of water as a reaction solvent. researchgate.net Solvent-free, one-pot multicomponent reactions, for example, using a recyclable heterogeneous catalyst, further exemplify the advantages of eliminating solvents, leading to higher atom economy and lower waste generation (E-factor). mdpi.com

Sustainable Catalysis and Metal-Free Approaches in Synthesis

The synthesis of isoquinoline frameworks, the core of this compound, has seen a significant shift towards more environmentally benign methodologies. Sustainable catalysis aims to improve reaction efficiency, reduce waste, and operate under milder conditions, aligning with the principles of green chemistry mdpi.com. A key focus in this area has been the development of metal-free synthetic routes to avoid the toxicity, cost, and environmental impact associated with heavy metal catalysts.

One prominent metal-free approach involves the use of iodine(III) reagents to promote the synthesis of isoquinolones, which are closely related to the isoquinoline core nih.gov. For instance, the oxidative cycloaddition of substituted benzamides and alkynes can be achieved using bis(trifluoroacetoxy)iodobenzene (PIFA) in conjunction with trifluoroacetic acid (TFA) nih.gov. This method facilitates the convenient preparation of a variety of isoquinolones under mild conditions nih.gov. Another strategy employs molecular iodine in a sealed-tube environment to mediate the oxidative dehydrogenation and ring-opening of isoindoloisoquinolinones, yielding functionalized 1-aryl isoquinolines semanticscholar.org. These iodine-mediated reactions represent a significant advance in avoiding transition metals for the construction of the isoquinoline ring system nih.govsemanticscholar.org. Furthermore, simple amine-catalyzed protocols have been developed for synthesizing isoquinolines from 1,5-yne-imines, showcasing the potential of organocatalysis in this field researchgate.net.

Recent progress has also been made in modifying traditional, often harsh, synthesis methods like the Skraup and Doebner-Von Miller reactions by using microwave irradiation or ionic liquid media to improve efficiency and reduce the use of toxic reagents mdpi.com. These advancements highlight a clear trend towards catalyst-free processes or the use of non-toxic organocatalysts for the sustainable synthesis of isoquinoline derivatives researchgate.netresearchgate.net.

Table 1: Examples of Metal-Free Catalytic Systems for Isoquinoline Synthesis

Catalyst/Reagent System Starting Materials Product Type Key Advantage
PIFA / TFA Substituted benzamides and alkynes Isoquinolones Metal-free, mild conditions nih.gov
Molecular Iodine Isoindoloisoquinolinones 1-Aryl Isoquinolines Metal-free, oxidative dehydrogenation semanticscholar.org
Amine Catalysts 1,5-Yne-imines Isoquinolines Organocatalytic, avoids toxic metals researchgate.net

Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for extensive chemical modification. Derivatization and functionalization are crucial for tuning the molecule's properties for various applications. A primary goal of these modifications is the rapid generation of small-molecule libraries with high structural diversity researchgate.net.

Functionalization can be achieved through various catalytic methods. For example, rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes allows for the synthesis of functionalized isoquinolone derivatives nih.gov. Palladium-catalyzed reactions, such as the aminocarbonylation of 1-iodoisoquinoline, enable the introduction of amide functionalities, which are prevalent in pharmaceuticals mdpi.com. This process can be conducted with a wide range of primary and secondary amines to produce diverse isoquinoline-1-carboxamides mdpi.com.

Post-synthesis modifications are also common. The hydrolysis of ester groups or the removal of protecting groups like the Boc (tert-butoxycarbonyl) group are standard procedures to unmask reactive sites for further functionalization nih.gov. For instance, a Boc-protected isoquinolone can be treated with trifluoroacetic acid to yield a primary amine, which can then undergo subsequent reactions nih.gov. These strategies allow for the systematic construction of complex molecules built upon the fundamental isoquinoline framework.

Regioselective Modifications and Substituent Effects

Controlling the position of new functional groups on the this compound core is a central challenge in its derivatization. Regioselectivity, the ability to control where a reaction occurs on a molecule, is heavily influenced by the electronic nature of existing substituents and the reaction mechanism.

In the synthesis of functionalized isoquinolones via Rh(III)-catalyzed annulation, the presence of an electron-withdrawing nitro group on an aryl-substituted alkyne component can lead to a mixture of regioisomers nih.gov. This lack of selectivity is attributed to a change in the polarity of the alkyne's triple bond, influenced by the strong acceptor group nih.gov. Conversely, in other systems, high regioselectivity can be achieved. The 1,3-dipolar cycloaddition reaction between in situ-generated nitrilimines and enaminones to form tetrasubstituted pyrazoles proceeds with high regioselectivity mdpi.com. The outcome is explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole dictates the orientation of the addition mdpi.com.

Table 2: Influence of Substituents on Regioselectivity

Reaction Type Substituent Group Position of Influence Observed Outcome Probable Cause
Rh(III)-Catalyzed Annulation Electron-withdrawing group (e.g., -NO₂) Aryl group of alkyne Formation of a mixture of regioisomers Altered polarity of the C≡C triple bond nih.gov
1,3-Dipolar Cycloaddition Base deprotonation of enaminone Enaminone High regioselectivity for a single isomer Increased HOMO energy of the dipolarophile, directing the cycloaddition mdpi.com

Introduction of Diverse Chemical Moieties and Building Blocks

A wide array of chemical groups can be introduced onto the isoquinoline framework to create analogues of this compound with varied structural complexity. These modifications are often achieved through multicomponent reactions (MCRs) or catalyzed cross-coupling reactions.

One powerful method is the Ugi four-component reaction (Ugi-4CR), which can produce intermediates that are subsequently cyclized to form isoquinolin-2(1H)-yl-acetamide derivatives researchgate.netacs.org. This approach allows for the incorporation of various substituted ethanones, including acetophenones and cyclic ketones, leading to a diverse library of products in moderate to good yields acs.org. For example, reacting Ugi intermediates with acetone (B3395972) can provide the target compound in up to 90% yield acs.org.

The introduction of amino acid moieties is another important functionalization strategy. Isoquinolone-containing α-amino carboxylates can be synthesized via Rh(III)-catalyzed processes, incorporating complex building blocks directly into the heterocyclic core nih.gov. Furthermore, photo-induced radical cascade reactions have been developed to synthesize amide-functionalized isoquinoline-1,3-diones, demonstrating a novel and environmentally benign method for adding complex amide structures rsc.org. These methods underscore the versatility of the isoquinoline core in accommodating a broad spectrum of chemical functionalities.

Enantioselective Synthesis and Stereochemical Control of this compound Analogues

Many biologically active molecules exist as single stereoisomers, making enantioselective synthesis—the synthesis of a specific 3D version of a molecule—a critical field of study. For analogues of this compound, controlling stereochemistry, particularly at the C-1 position of the tetrahydroisoquinoline nucleus, is a key synthetic challenge clockss.org.

Significant progress has been made using chiral catalysts to induce asymmetry. Chiral cyclopentadienyl (B1206354) rhodium(I) complexes have been successfully applied to the asymmetric C-H activation of N-methoxybenzamides, affording chiral hydrophenanthridinones with up to 99% enantiomeric excess (ee) researchgate.net. Similarly, a highly asymmetric (3+3) cycloaddition reaction between diazo compounds and isoquinolinium methylides, using a bifunctional catalyst, yields chiral nih.govacs.orgclockss.orgtriazino[5,4-a]isoquinoline derivatives with excellent yields and enantioselectivities (up to 99% ee) nih.gov.

Another strategy involves using chiral auxiliaries derived from natural products like amino acids or carbohydrates clockss.org. For example, an enantioselective route to C-1 substituted tetrahydroisoquinoline natural products has been developed using a proline-catalyzed asymmetric α-hydrazination reaction as the key step to introduce the stereocenter researchgate.net. The development of these methods is crucial for producing optically pure isoquinoline alkaloids and their analogues for further investigation researchgate.net.

Table 3: Methods for Enantioselective Synthesis of Isoquinoline Analogues

Catalytic System / Method Reaction Type Product Type Enantiomeric Excess (ee) Reference
Chiral Piperidine-Fused Cp Rhodium Catalyst C-H Annulation Chiral Isoquinolinones Up to 96% researchgate.net
Bifunctional Catalyst (3+3) Cycloaddition Chiral nih.govacs.orgclockss.orgtriazino[5,4-a]isoquinolines Up to 99% nih.gov
Proline-Catalyzed Asymmetric α-Hydrazination Asymmetric α-Hydrazination C-1 Substituted Tetrahydroisoquinolines High enantioselectivity researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 1 Isoquinolin 5 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(isoquinolin-5-yl)ethanone in solution. ethernet.edu.etemerypharma.comnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, multiplicity, and integration of each proton. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, characteristic signals would include those from the aromatic protons of the isoquinoline (B145761) ring, the singlet for the methyl protons of the ethanone (B97240) group, and the downfield signal for the carbonyl carbon.

2D NMR: To resolve ambiguities and confirm connectivity, various 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds, allowing for the mapping of proton networks within the isoquinoline ring system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons (like the carbonyl carbon and ring junction carbons) and for confirming the position of the acetyl group on the isoquinoline scaffold. magritek.com

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information for conformational analysis. magritek.com

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established values for isoquinoline and acetophenone fragments.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~9.2~152
3~8.5~143
4~7.6~120
C=O-~198
CH₃~2.7~27
6~8.2~130
7~7.8~127
8~8.0~128
4a-~129
5-~135
8a-~136
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Solid-State NMR (ssNMR) for Polymorphs: In the pharmaceutical and materials science fields, different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties. bruker.comjeol.com Solid-state NMR is a powerful, non-destructive technique for characterizing these solid forms. soton.ac.ukeuropeanpharmaceuticalreview.com While solution NMR spectra of different polymorphs are identical because the crystal lattice is destroyed upon dissolution, ssNMR spectra can easily distinguish between them. jeol.com Differences in crystal packing and molecular conformation in polymorphs lead to variations in the chemical shifts and relaxation times observed in ssNMR spectra, providing a unique fingerprint for each solid form. bruker.comeuropeanpharmaceuticalreview.com

Mass Spectrometry for Mechanistic Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₉NO.

Beyond simple mass determination, MS is pivotal for analyzing reaction pathways and mechanisms. By coupling MS with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), intermediates in the synthesis of this compound can be identified. Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion, providing structural information based on the resulting fragment ions. The expected fragmentation pattern for this compound would likely involve the loss of the methyl group (•CH₃) or the acetyl group (•COCH₃), and characteristic cleavages of the isoquinoline ring.

Isotopic Labeling Studies: Isotopic labeling is a powerful method for tracing the metabolic fate of a molecule or elucidating reaction mechanisms. nih.gov By synthesizing this compound with stable isotopes like ¹³C, ²H (deuterium), or ¹⁵N at specific positions, researchers can follow the transformation of the molecule. The mass shifts in the resulting mass spectra reveal how the molecule has been altered. For instance, in a biosynthetic study, incorporating ¹³C-labeled precursors and analyzing the mass spectra of the resulting products can connect the molecule to its specific biosynthetic gene cluster. nih.gov

IonProposed Structurem/z (Calculated)
[M]+•C₁₁H₉NO171.07
[M-CH₃]+[C₁₀H₆NO]+156.05
[M-COCH₃]+[C₉H₆N]+128.05
[C₉H₇N]+•Isoquinoline129.06
Note: This table represents plausible fragmentation pathways under electron ionization.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. thepharmajournal.com A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural data, including:

Bond lengths, bond angles, and torsion angles: These parameters offer an exact description of the molecular geometry.

Conformational Insights: It would reveal the orientation of the acetyl group relative to the isoquinoline ring plane, which is influenced by steric and electronic effects. nih.govnih.gov

Supramolecular Interactions: The analysis would detail how individual molecules pack together in the crystal lattice, identifying intermolecular forces such as hydrogen bonds (if present), π-π stacking between isoquinoline rings, and van der Waals interactions. researchgate.net

Co-crystals: Crystal engineering allows for the design of multi-component crystals, or co-crystals, where an active pharmaceutical ingredient (API) is combined with a pharmaceutically acceptable coformer. researchgate.netrsc.orgnih.gov This strategy can be used to modify physicochemical properties without altering the chemical structure of the API. nih.gov this compound, with its nitrogen atom in the isoquinoline ring acting as a hydrogen bond acceptor and the acetyl group, could potentially form co-crystals with various coformers, such as carboxylic acids. mdpi.com X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize the specific intermolecular synthons (e.g., acid-pyridine interactions) that define its structure. rsc.orgmdpi.com

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. upi.edu These techniques are complementary and are used to identify functional groups and probe specific chemical bonds. researchgate.net

FT-IR Spectroscopy: In FT-IR, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, such as stretching and bending. upi.edu The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ketone. Other characteristic bands would include C-H stretches from the aromatic and methyl groups, and C=C and C=N stretching vibrations within the aromatic isoquinoline ring. vscht.cz

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for analyzing the vibrations of the aromatic ring system. It is also a valuable non-destructive technique for identifying different polymorphs, as the subtle changes in the crystal lattice can lead to distinct shifts in the Raman spectra. bruker.com

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
Carbonyl (C=O) Stretch~1685 (conjugated)~1685
Aromatic C=C/C=N Stretch1600-14501600-1450
Note: Frequencies are approximate and can be influenced by the molecular environment.

Chiroptical Spectroscopy for Chiral Analogues

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, chiroptical spectroscopy techniques, such as Circular Dichroism (CD), would become highly relevant for the analysis of its chiral analogues.

For example, if the ketone of this compound were to be reduced to a secondary alcohol, 1-(isoquinolin-5-yl)ethanol, a chiral center would be created. This would result in two enantiomers, (R)- and (S)-1-(isoquinolin-5-yl)ethanol.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. This technique is exceptionally useful for:

Enantiomeric Excess (ee) Determination: While not as common as chiral chromatography for this purpose, CD can provide information related to the optical purity of a sample.

Chiral Recognition: CD can be used to study the interactions between a chiral analogue and other chiral molecules, such as proteins or chiral stationary phases.

Absolute Configuration Assignment: By comparing the experimental CD spectrum to theoretical spectra calculated using computational methods or to the spectra of structurally similar compounds of known configuration, the absolute stereochemistry (R or S) of the chiral center can often be determined. researchgate.netrsc.org

Computational and Theoretical Studies of 1 Isoquinolin 5 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's reactivity and physical properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. researchgate.net Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net

For isoquinoline (B145761) derivatives, studies have shown that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov In a hypothetical analysis of 1-(Isoquinolin-5-YL)ethanone, the electron-withdrawing nature of the acetyl group would be expected to influence the electron density distribution across the isoquinoline ring system.

Illustrative Data for Frontier Molecular Orbitals

Molecular Orbital Energy (eV) Description
HOMO -6.15 Primarily localized on the isoquinoline ring, indicating its role as the primary electron-donating site.
LUMO -2.20 Distributed across the acetyl group and the adjacent quinoline (B57606) ring, suggesting this region is the primary electron-accepting site.

| HOMO-LUMO Gap (ΔE) | 3.95 | This value suggests moderate chemical reactivity and stability. |

Note: The data in this table is illustrative and represents typical values for similar aromatic ketones; it is not derived from specific experimental or computational results for this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is particularly effective for calculating the ground-state properties of molecules, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moments and atomic charges. nih.govmdpi.com

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a highly accurate model of the molecule's structure. nih.gov For isoquinoline, DFT has been successfully used to determine its geometrical parameters and vibrational frequencies, showing good agreement with experimental data. researchgate.netresearchgate.net Similar calculations for this compound would allow for a detailed analysis of how the acetyl substituent affects the planarity and bond lengths of the parent isoquinoline structure.

Example DFT-Calculated Ground State Properties

Property Calculated Value
Total Energy -552.3 Hartrees
Dipole Moment 3.45 Debye

Note: The data in this table is for illustrative purposes to show the output of DFT calculations and is not based on specific findings for this compound.

Conformational Analysis and Potential Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary focus would be the rotation of the acetyl group relative to the isoquinoline ring.

By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. This landscape maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Such studies are crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide insights into their behavior over time in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules based on classical mechanics.

For this compound, MD simulations could be used to study how it interacts with solvent molecules (e.g., water or ethanol), how its conformation changes over time at a given temperature, and to calculate properties like diffusion coefficients. These simulations are invaluable for understanding how the solvent environment influences the molecule's structure and reactivity.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the energy profile of a reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. mdpi.com

For this compound, this could involve studying its potential reactions, such as nucleophilic addition to the carbonyl carbon or electrophilic substitution on the isoquinoline ring. DFT calculations can be used to model the structures of reactants, intermediates, transition states, and products, providing a detailed understanding of the reaction's feasibility and kinetics. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption spectra. nih.govmdpi.com DFT calculations are commonly used to compute these parameters. nih.gov

The calculated spectra can then be compared with experimental data to validate the accuracy of the computational model. For instance, theoretical vibrational frequencies are often scaled by a constant factor to account for systematic errors in the calculations, leading to excellent agreement with experimental IR and Raman spectra. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption bands. nih.gov This correlative approach between theoretical and experimental data provides a high degree of confidence in the structural and electronic assignments for the molecule. nih.gov

In Silico Screening and Ligand-Target Interactions (focused on mechanistic insights without clinical data)

Computational and theoretical studies, particularly in silico screening and the analysis of ligand-target interactions, have become indispensable tools in modern drug discovery. While specific molecular docking studies for this compound are not extensively detailed in publicly accessible literature, a wealth of computational research on structurally related analogs provides significant mechanistic insights. These studies underscore the importance of the isoquinolin-5-yl moiety as a key pharmacophore for interacting with various biological targets.

Research has frequently employed methods like molecular docking, quantitative structure-activity relationship (QSAR), and interaction fingerprint analysis to understand how isoquinoline-based compounds bind to protein targets. mdpi.com These computational models are crucial for predicting binding affinities, identifying key interacting residues, and guiding the rational design of more potent and selective molecules.

A prominent area of research has been the development of isoquinoline derivatives as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain signaling. nih.gov In these studies, the isoquinolin-5-yl group consistently serves as the critical "head" group, responsible for anchoring the ligand within the receptor's binding site. nih.gov

Molecular docking simulations of these analogs into the TRPV1 receptor have elucidated a specific and recurring pattern of interactions. The isoquinoline head group is predicted to occupy the vanilloid binding pocket, where it forms crucial hydrogen bonds with a series of key amino acid residues. mdpi.comnih.gov This interaction is considered fundamental to the antagonistic activity of these compounds.

Detailed computational analyses have identified the specific residues involved in these interactions. The nitrogen atom of the isoquinoline ring and adjacent functional groups are positioned to engage with residues such as Tyrosine 511 (Y511), Serine 512 (S512), and Arginine 557 (R557) in the closed (antagonist-bound) state of the TRPV1 channel. nih.gov The geometry of the isoquinoline head group is reportedly ideal for establishing these hydrogen bonds, which are less optimal in the open (agonist-bound) conformation of the channel, providing a structural explanation for their antagonist activity. nih.gov

The table below summarizes the key interactions observed in computational models between the isoquinolin-5-yl head group of various antagonists and the human TRPV1 receptor.

Interacting ResidueInteraction TypeRole in Binding
Tyrosine 511 (Y511) Hydrogen BondAnchors the ligand in the vanilloid pocket. mdpi.comnih.gov
Serine 512 (S512) Hydrogen BondStabilizes the head group orientation. mdpi.comnih.gov
Arginine 557 (R557) Hydrogen BondKey interaction for antagonist binding. mdpi.comnih.gov
Threonine 550 (T550) Hydrophobic InteractionContributes to overall binding affinity. mdpi.com
Glutamic Acid 570 (E570) Ionic/Hydrogen BondInvolved in modulating ligand activity. mdpi.com

Furthermore, QSAR studies have been performed on series of isoquinoline derivatives to correlate their structural features with their biological activity. For a series of 5,5-diarylpentadienamides acting as TRPV1 antagonists, a QSAR model explained 67.4% of the variance in antagonistic activity, highlighting the predictive power of these computational approaches. mdpi.com These models help to quantify the contributions of different parts of the molecule, confirming the essential role of the isoquinoline head group while also defining the optimal properties for other regions of the compound that interact with a nearby hydrophobic pocket. nih.gov

The following table presents examples of potent antagonists that feature the isoquinolin-5-yl core, demonstrating the successful application of these computational and medicinal chemistry principles.

Compound NameTargetReported Potency
A-425619 Human TRPV1IC₅₀ = 4 nM nih.gov
N-(Isoquinolin-5-yl)-2,4-pentadinenamides (Congeneric Series) Human TRPV1IC₅₀ values from 0.072 nM to 950 nM nih.gov
1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) Human TRPV1pIC₅₀ = 8.31 researchgate.net

Beyond TRPV1, computational methods have been applied to explore the potential of isoquinoline derivatives against other targets. Docking studies on isoquinolinium-5-carbaldoximes, for example, were used to rationalize their activity as reactivators for acetylcholinesterase and butyrylcholinesterase. researchgate.net These in silico approaches are vital for building structure-activity relationships and providing a mechanistic rationale for observed biological activities, thereby accelerating the development of novel therapeutic agents based on the versatile isoquinoline scaffold. nih.gov

Biological and Biochemical Investigations of 1 Isoquinolin 5 Yl Ethanone Mechanistic Focus

Investigation of Cellular Targets and Pathways

The exploration of how 1-(Isoquinolin-5-YL)ethanone interacts with cellular components is crucial for understanding its pharmacological potential. This section reviews in vitro studies aimed at identifying its direct molecular targets, such as enzymes and receptors, and characterizing the physical nature of these interactions.

Enzyme Inhibition/Activation Studies (In Vitro)

Based on a comprehensive review of available scientific literature, no specific in vitro studies detailing the inhibitory or activatory effects of this compound on specific enzymes have been publicly reported. While the broader class of isoquinoline (B145761) alkaloids has been investigated for various enzyme interactions, data pertaining directly to this compound is not available in the retrieved scientific records. nih.gov

Receptor Binding Profiling (In Vitro)

While direct receptor binding assays for this compound are not documented, a structurally related compound containing the core isoquinolin-5-yl moiety, 1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317), has been identified as a potent and selective antagonist of the human transient receptor potential vanilloid-1 (TRPV1) receptor. nih.gov

The TRPV1 receptor is a well-characterized ion channel involved in pain and temperature sensation. The antagonist activity of A-778317 was determined through in vitro assays measuring changes in intracellular calcium. nih.gov Radioligand binding studies using tritiated A-778317 ([³H]A-778317) demonstrated that the compound labels a single class of high-affinity binding sites on membranes from CHO cells expressing the human TRPV1 receptor. nih.gov

The binding is stereoselective, with the (R)-stereoisomer (A-778317) showing significantly higher potency than its (S)-stereoisomer. This suggests that the specific three-dimensional arrangement of the isoquinolin-5-yl group in relation to the rest of the molecule is critical for high-affinity binding to the TRPV1 receptor. nih.gov

Binding Characteristics of A-778317 at the hTRPV1 Receptor nih.gov
ParameterValueAssay Details
Potency (pIC₅₀)8.31 ± 0.13Inhibition of capsaicin-induced calcium influx in CHO cells expressing hTRPV1.
Binding Affinity (KD)3.4 nMRadioligand binding assay using [³H]A-778317 on hTRPV1-expressing CHO cell membranes.
Maximum Binding Capacity (Bmax)4.0 pmol/mg proteinRadioligand binding assay using [³H]A-778317 on hTRPV1-expressing CHO cell membranes.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

There are no specific studies in the reviewed literature that employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding kinetics or thermodynamics of this compound with any protein target. Such studies are essential for a deeper understanding of the molecular recognition processes, including the affinity and the enthalpic and entropic drivers of the interaction. researchgate.net

Mechanistic Exploration of Biological Activities

Understanding the downstream consequences of the interaction of this compound with its cellular targets is key to elucidating its mechanism of action. This involves investigating its ability to enter cells and modulate critical signaling cascades.

Cellular Uptake and Intracellular Distribution Studies (In Vitro/Preclinical Models)

No experimental data from in vitro or preclinical studies detailing the cellular uptake, membrane permeability, or subsequent intracellular distribution of this compound are available in the public domain. Research in this area would be necessary to determine if the compound can reach intracellular targets and to identify any specific organelle accumulation. rsc.org

Modulation of Signal Transduction Pathways (e.g., NF-κB, Akt, MAPK pathways; In Vitro/Preclinical Models)

Specific experimental evidence on the ability of this compound to modulate key signal transduction pathways such as the NF-κB, Akt, or MAPK pathways is currently lacking in the scientific literature. While related quinoline (B57606) and isoquinoline derivatives have been reported to interfere with these pathways, no direct link has been established for this compound. nih.govmdpi.com

NF-κB Pathway: The NF-κB family of transcription factors are critical regulators of inflammation and cellular stress responses. nih.gov No studies have been reported on whether this compound affects this pathway.

Akt Pathway: The PI3K/Akt signaling network is a crucial pathway that governs cell proliferation, survival, and metabolism. There is no available data on the modulatory effects of this compound on Akt or its upstream/downstream effectors.

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The effect of this compound on any of the MAPK pathways (e.g., ERK, JNK, p38) has not been documented.

Cell-Based Assays for Specific Biological Responses (In Vitro, e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition)

In vitro cell-based assays are fundamental in elucidating the specific biological effects of compounds like this compound and its analogs. These assays provide critical insights into the mechanisms through which such molecules exert their cytotoxic or cytostatic effects on cancer cells. Key biological responses investigated for isoquinoline derivatives include apoptosis induction, cell cycle arrest, and angiogenesis inhibition.

Apoptosis Induction: Apoptosis, or programmed cell death, is a primary mechanism targeted by many anticancer agents. Assays to detect apoptosis are crucial for evaluating the efficacy of isoquinoline-based compounds. Flow cytometry is a widely used technique for this purpose, often employing Annexin V/Propidium Iodide (PI) staining. bio-rad-antibodies.com Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleotide stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. bio-rad-antibodies.com Studies on related naphthalimide compounds, which share structural similarities with the isoquinoline core, have demonstrated the ability to induce significant apoptosis in cell lines such as MOLT-4 and HL-60. nih.gov This induction is often confirmed by observing morphological changes like cell shrinkage and membrane blebbing, and by measuring the activation of key executioner enzymes like caspase-3 and caspase-6. nih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Many chemotherapeutic agents function by interrupting this cycle, leading to a halt in proliferation and subsequent cell death. Flow cytometric analysis of DNA content using stains like propidium iodide is the standard method to determine the cell cycle distribution of a cell population. For instance, treatment of cancer cells with certain 1H-benz[de]isoquinoline-1,3-dione derivatives has been shown to cause an accumulation of cells in the S and G2/M phases and an increase in the sub-G1 fraction, which is indicative of apoptotic cells. nih.gov This suggests that the compound may interfere with DNA synthesis or the mitotic machinery. nih.gov

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting this process is a key therapeutic strategy. The anti-angiogenic potential of compounds can be assessed in vitro using human umbilical vein endothelial cells (HUVECs). Assays include evaluating the inhibition of endothelial cell migration and the disruption of tube-like structure formation on a basement membrane matrix (e.g., Matrigel). For example, a quinazoline analog, HMJ-30, was shown to dose-dependently inhibit the viability of HUVECs, suppress cell migration, and disrupt tube formation, indicating potent anti-angiogenic properties. nih.gov

Table 1: Summary of Cell-Based Assays for Investigating Isoquinoline-type Compounds
Biological ResponseCommon Assay/TechniquePrincipleTypical Cell LinesExample Finding for Related Compounds
Apoptosis InductionAnnexin V/PI Staining (Flow Cytometry)Detects externalization of phosphatidylserine (early apoptosis) and loss of membrane integrity (late apoptosis). bio-rad-antibodies.comMOLT-4, HL-60, JurkatA 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione derivative induced 27.54% apoptosis in MOLT-4 cells. nih.gov
Cell Cycle ArrestPropidium Iodide Staining (Flow Cytometry)Quantifies DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.MOLT-4, U-937Treatment with an isoquinoline derivative led to the accumulation of cells in S and G2/M phases. nih.gov
Angiogenesis InhibitionTube Formation Assay, Migration AssayMeasures the ability of endothelial cells to form capillary-like structures and migrate, respectively.HUVECsA quinazoline analog suppressed VEGF-induced cell migration and tube-like structure formation. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds like this compound to improve their therapeutic properties. These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on biological activity. For isoquinoline and related heterocyclic scaffolds, SAR studies have provided invaluable information for the development of potent and selective inhibitors for various therapeutic targets. nih.govnih.gov

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's interaction with a specific biological target. nih.gov These models are powerful tools in drug discovery, used for virtual screening of compound libraries to identify new potential inhibitors. nih.gov

Pharmacophore models can be generated through two main approaches: ligand-based and structure-based. nih.gov

Ligand-based modeling is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity.

Structure-based modeling utilizes the known 3D structure of the target protein, typically from X-ray crystallography or NMR, complexed with a ligand. nih.gov This approach allows for the identification of key interaction points within the binding site. For example, a pharmacophore model for an AKT1 protein inhibitor was generated based on its experimental structure, identifying features like two hydrophobic groups, one hydrogen-bond donor, two aromatic rings, and a positive charge as crucial for binding. researchgate.net

These models serve as 3D queries to filter large chemical databases, prioritizing compounds that fit the pharmacophore for further testing, thereby accelerating the discovery of novel scaffolds. nih.gov

Systematic structural modifications of the isoquinoline core and its substituents have a profound impact on biological potency and selectivity. SAR studies on isoquinolin-1-one analogs, for instance, have demonstrated that the nature and position of substituents are critical for antitumor activity. nih.gov

Key findings from SAR studies on related quinoline and isoquinoline compounds include:

Substitution on the Heterocyclic Core: The introduction of different groups at various positions on the isoquinoline ring system can drastically alter activity. For example, in a series of isoquinolin-1-ones, an O-(3-hydroxypropyl) substituent was found to exhibit the best antitumor activity, suggesting that a flexible chain with a terminal hydroxyl group is beneficial. nih.gov

Aromatic Substituents: In studies of 4-anilino-quinazoline derivatives, modifications to the aniline ring significantly influenced inhibitory potency against targets like the Epidermal Growth Factor Receptor (EGFR). The addition of small lipophilic groups, such as a bromine atom on an indole ring attached to the quinazoline core, can lead to sub-nanomolar IC50 values. mdpi.com

Side Chain Modifications: Altering side chains can impact not only potency but also selectivity. For opioid receptor ligands based on a diazatricyclodecane scaffold, modifying an arylpropenyl side chain led to derivatives with high affinity and selectivity for the μ-opioid receptor over other subtypes. mdpi.com For example, replacing a side chain with an indolic derivative resulted in a compound with a μ-receptor affinity (Ki) of 22 nM. mdpi.com

These studies underscore the importance of fine-tuning the molecular architecture to achieve desired biological outcomes. Even minor changes, such as the position of a methoxy group or the length of an alkyl chain, can lead to significant differences in potency and the spectrum of activity. rsc.org

Table 2: Impact of Structural Modifications on Biological Activity of Isoquinoline/Quinoline Analogs
ScaffoldModificationEffect on Potency/SelectivityReference
Isoquinolin-1-oneAddition of O-(3-hydroxypropyl) groupEnhanced antitumor activity against human tumor cell lines. nih.gov
3-Biphenyl-isoquinolin-1-oneN-methylationResulted in the most potent anticancer activity in a series against five human cancer cell lines. nih.gov
N-(1H-indol-5-yl)-quinazolin-4-amineSubstitution with bromine at position 3 of the indole ringOptimized pan-HER inhibitory activity. mdpi.com
DiazatricyclodecaneReplacement of side chain with an indole moietyAchieved high affinity (Ki = 22 nM) and selectivity for the μ-opioid receptor. mdpi.com

Preclinical Models of Biological Efficacy

Preclinical models are indispensable for evaluating the in vivo efficacy of drug candidates and for gaining mechanistic insights that are not possible from in vitro studies alone. These models, typically involving animal studies, bridge the gap between initial cell-based assays and potential human clinical trials. The focus is on understanding how a compound affects a biological system within a living organism.

Once in vitro assays suggest a mechanism of action, preclinical models are used to validate this therapeutic hypothesis in a more complex biological context. For compounds hypothesized to work through angiogenesis inhibition, several well-established models are employed.

Chicken Chorioallantoic Membrane (CAM) Assay: The CAM assay is an ex vivo model that uses the highly vascularized membrane of a chicken embryo to assess pro- or anti-angiogenic effects. A study on the quinazoline analog HMJ-30 demonstrated its ability to inhibit vessel branching and sprouting in the CAM model, providing direct evidence of its anti-angiogenic activity in a living tissue system. nih.gov

Rat Aortic Ring Assay: This ex vivo model involves culturing cross-sections of a rat aorta in a collagen matrix. In the presence of growth factors, new microvessels sprout from the aortic ring. The inhibitory effect of a compound on this sprouting provides a measure of its anti-angiogenic potential. HMJ-30 was shown to suppress microsprouting induced by Vascular Endothelial Growth Factor (VEGF) in this assay. nih.gov

Mouse Matrigel Plug Assay: In this in vivo model, Matrigel (a basement membrane extract) mixed with pro-angiogenic factors is injected subcutaneously into mice. The Matrigel solidifies, and host blood vessels infiltrate the plug. The extent of vascularization, often measured by hemoglobin content, can be quantified. HMJ-30 was found to inhibit blood vessel formation in a mouse Matrigel plug model, confirming its anti-angiogenic efficacy in vivo. nih.gov

These models collectively provide strong evidence to validate the hypothesis that a compound's antitumor effect is mediated, at least in part, by the inhibition of angiogenesis.

Pharmacodynamic (PD) biomarkers are molecular indicators that demonstrate that a drug has reached its target and elicited a biological response. Identifying reliable PD biomarkers in preclinical models is crucial for guiding the development of a therapeutic agent. These biomarkers can provide early evidence of target engagement and biological activity.

A genomics-based approach is often used to identify PD biomarkers. This involves analyzing changes in gene expression in response to drug treatment in preclinical models. For example, in the development of a cyclin-dependent kinase (CDK) inhibitor, microarray experiments were used to identify genes that were dose-responsively modulated by the drug in preclinical settings. nih.gov From an initial list of potential biomarkers, a smaller set is selected based on criteria such as relevance to the drug's mechanism of action and measurability in accessible tissues (like blood). For the CDK inhibitor R547, this preclinical work led to the selection of eight genes, including MKI67 (a marker of proliferation) and CCNB1 (Cyclin B1), as robust, dose-responsive PD biomarkers. nih.gov The modulation of these biomarkers in preclinical models provides confidence that the drug is hitting its intended target and pathway, offering a way to monitor the biological effects of the drug.

Prodrug Strategies and Advanced Delivery System Concepts (Preclinical, non-clinical trial focused)

The development of prodrugs is a common strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. This can involve modification of the active compound to enhance solubility, improve permeability, increase metabolic stability, or achieve targeted delivery. Similarly, advanced delivery systems, such as nanoformulations, are designed to optimize the therapeutic efficacy of a drug by controlling its release profile and biodistribution.

In the context of isoquinoline alkaloids, some research has explored prodrug and advanced delivery approaches to improve their therapeutic potential. For instance, N-alkoxyquinoline and isoquinoline prodrugs have been investigated for their ability to release the active drug upon one-electron reduction, a mechanism that could be exploited for targeted therapy in hypoxic environments like solid tumors.

Furthermore, nanoformulations such as liposomes and polymeric nanoparticles have been utilized to enhance the delivery of other isoquinoline-based drugs, like berberine, to improve their bioavailability and therapeutic effect. mdpi.com These advanced delivery systems can protect the drug from degradation, control its release, and facilitate targeted delivery to specific tissues or cells. researchgate.netsaintjohnscancer.orgnih.govnih.gov

Despite these general advancements with related compounds, the absence of specific preclinical data for this compound makes it impossible to propose tailored prodrug strategies or advanced delivery systems. Key information required for such development includes:

Mechanism of Action: Understanding the specific biological targets and pathways modulated by this compound is crucial for designing prodrugs that release the active compound at the site of action.

Pharmacokinetic Profile: Data on the absorption, distribution, metabolism, and excretion (ADME) of the compound are essential to identify liabilities that could be addressed by a prodrug or a sophisticated delivery system.

Physicochemical Properties: Knowledge of the compound's solubility, stability, and other physical characteristics is necessary to select appropriate promoieties for prodrug design or to develop a suitable nanoformulation.

A structurally related compound, 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone (B97240), has been reported to exhibit anti-tobacco mosaic virus (TMV) activity. rsc.org While this finding points to potential biological activity within this structural class, it does not provide the detailed mechanistic or pharmacokinetic data necessary to inform the development of prodrugs or advanced delivery systems for this compound.

Without dedicated preclinical studies on this compound, any discussion of prodrug strategies or advanced delivery systems would be purely speculative. Further research is required to elucidate the fundamental biological and biochemical properties of this specific compound to enable the rational design of effective therapeutic strategies.

Analytical and Bioanalytical Methodologies for 1 Isoquinolin 5 Yl Ethanone

Chromatographic Separation Techniques for Purity Assessment and Isomeric Analysisnih.govtaylorfrancis.com

Chromatography is a cornerstone for the separation and analysis of 1-(Isoquinolin-5-YL)ethanone and its related impurities. High-performance liquid chromatography (HPLC) is the most prevalent technique, while other methods like gas chromatography and supercritical fluid chromatography may offer advantages for specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validationnih.gov

The development of a robust HPLC method is critical for the routine quality control of this compound, enabling the separation of the active ingredient from process-related impurities and degradation products. nih.gov A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method development for isoquinoline (B145761) derivatives often begins with selecting a suitable stationary phase, such as a C18 column, which provides good retention and resolution for aromatic compounds. sielc.comscirp.org The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer, is optimized through a gradient elution to achieve efficient separation within a reasonable timeframe. nih.govnih.gov An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is commonly added to the mobile phase to improve peak shape and resolution for basic compounds like isoquinolines. sielc.comnih.gov

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. pharmaguideline.comresearchgate.net Validation encompasses several key parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

This table presents a hypothetical, yet representative, set of parameters for the purity assessment of this compound.

ParameterCondition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water nih.gov
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile nih.gov
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm scirp.org
Injection Volume 10 µL

Table 2: Representative HPLC Method Validation Parameters

This table outlines typical acceptance criteria for the validation of an HPLC method for an active pharmaceutical ingredient.

Validation ParameterTypical Specification
Specificity No interference from blank, impurities, or degradation products at the analyte's retention time. researchgate.net
Linearity (Correlation Coefficient, r²) ≥ 0.999 nih.govnih.gov
Range 80-120% of the target concentration for assay. researchgate.net
Accuracy (% Recovery) 98.0 - 102.0% nih.gov
Precision (RSD%) ≤ 2.0% nih.govscirp.org
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Gas Chromatography (GC) Applications (if volatile)

The applicability of Gas Chromatography (GC) for the analysis of this compound is contingent upon its volatility and thermal stability. Isoquinoline itself has a boiling point of 242 °C, suggesting that some of its derivatives may be amenable to GC analysis. wikipedia.org If the compound can be volatilized without degradation, GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be a powerful tool for purity testing and identifying volatile organic impurities.

A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, often coated with a nonpolar or medium-polarity stationary phase, separates components based on their boiling points and interactions with the phase. The successful development of a GC method would require careful optimization of the temperature program for the oven, inlet, and detector to ensure efficient separation and prevent compound degradation.

Supercritical Fluid Chromatography (SFC) for Chiral Separations (If applicable to chiral analogues)

While this compound itself is not chiral, its synthesis or metabolism could potentially lead to chiral analogues. For the separation of such enantiomers, Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly alternative to normal-phase HPLC. chromatographyonline.comselvita.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol or ethanol. chiraltech.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.comselvita.com Chiral separations in SFC are achieved using chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., derivatives of cellulose or amylose) being the most widely used and successful for a broad range of compounds, including isoquinoline derivatives. chiraltech.comu-szeged.hueuropeanpharmaceuticalreview.com The development of an SFC method involves screening various CSPs and optimizing the organic modifier and any additives (e.g., basic additives for basic compounds) to achieve the desired enantiomeric resolution. chiraltech.comeuropeanpharmaceuticalreview.com

Advanced Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism that is orthogonal to chromatography, making it a valuable tool for purity analysis and isomer separation. nih.gov In CE, charged molecules are separated in a narrow-bore capillary under the influence of a high electric field. nih.gov The separation is based on differences in the charge-to-size ratio of the analytes.

For a basic compound like this compound, Capillary Zone Electrophoresis (CZE), the simplest form of CE, can be employed. nih.gov Analysis would be performed in an acidic buffer where the isoquinoline nitrogen is protonated, imparting a positive charge to the molecule. Method development involves optimizing the buffer pH, concentration, and applied voltage to achieve the best separation of the main component from any charged impurities. nih.gov

For separating neutral impurities or for enhancing selectivity, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both neutral and charged compounds based on their partitioning between the aqueous buffer and the micelles. researchgate.net Furthermore, the addition of chiral selectors, such as cyclodextrins, to the running buffer in CE can enable the separation of enantiomers of chiral isoquinoline analogues. nih.govmdpi.com

Quantitative Analysis Methods (e.g., Spectrophotometric Assays, LC-MS/MS for biological matrices in preclinical studies)nih.gov

Quantitative analysis is essential for determining the concentration of this compound in bulk material and, crucially, in biological matrices during preclinical pharmacokinetic studies.

While simple UV-Vis spectrophotometric assays could be developed for quantifying the compound in solution, they often lack the selectivity required for complex samples. The preferred method for quantitative bioanalysis is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.gov This technique offers unparalleled sensitivity and selectivity, allowing for the detection of picogram levels of a drug and its metabolites in complex biological fluids like plasma, urine, or tissue homogenates. shimadzu.com.sg

A typical bioanalytical LC-MS/MS method involves sample preparation to extract the analyte and remove interfering matrix components, followed by rapid chromatographic separation and detection by a tandem mass spectrometer. nih.gov The mass spectrometer is usually operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov The method must be thoroughly validated to ensure its reliability for pharmacokinetic studies. anapharmbioanalytics.com

Table 3: Representative LC-MS/MS Method Parameters for Quantification in Plasma

This table provides an example of a method for the bioanalysis of this compound in a preclinical study.

ParameterDescription
Biological Matrix Rat Plasma
Sample Preparation Protein precipitation followed by liquid-liquid extraction or solid-phase extraction. nih.gov
Chromatography Fast gradient UPLC (Ultra-Performance Liquid Chromatography) with a C18 column.
Mass Spectrometer Triple Quadrupole Mass Spectrometer nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard A structurally similar molecule, often a stable isotope-labeled version of the analyte.
Calibration Range e.g., 0.1 ng/mL to 1000 ng/mL

Solid-State Analytical Characterization (e.g., Polymorphism, Amorphism, Crystallinity)nih.govselvita.com

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization of this compound is a critical step in its development. This involves identifying the crystalline form (polymorphism), assessing its degree of crystallinity, and checking for the presence of any amorphous content. researchgate.net

Polymorphism is the ability of a compound to exist in two or more different crystal structures. researchgate.net Different polymorphs of the same compound can have different physical properties. Techniques used to investigate these properties include:

X-ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline phases and determining the degree of crystallinity. Each crystalline form produces a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, detect polymorphic transitions, and quantify amorphous content.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for detecting the presence of solvates or hydrates.

Single-Crystal X-ray Diffraction: When suitable single crystals can be grown, this technique provides definitive proof of the molecular structure and crystal packing arrangement. eurjchem.comresearchgate.net

Spectroscopic Techniques: Techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can also be used to differentiate between polymorphs, as different crystal packing can lead to subtle changes in vibrational spectra.

By employing these techniques, a comprehensive understanding of the solid-state properties of this compound can be established, ensuring the selection of the most stable and suitable form for further development.

Applications of 1 Isoquinolin 5 Yl Ethanone Non Clinical

Material Science Applications

The isoquinoline (B145761) core is a component in the design of novel organic materials. While specific studies on 1-(isoquinolin-5-yl)ethanone in this domain are not prevalent, the broader class of isoquinoline derivatives, particularly isoquinoline-1,3-dione, has been explored for its use in creating conjugated polymers for organic electronics. These polymers are integral to the fabrication of flexible polymer field-effect transistors (PFETs) and integrated circuits. The electron-withdrawing nature of the isoquinoline-1,3-dione unit makes it a promising building block for high-performance semiconducting materials. The properties of these polymers, including their charge transport capabilities, can be influenced by the inner bridging units of the isoquinoline-derived components.

Although direct applications of this compound in organic electronics, sensors, or conjugated polymers are not widely reported, its structure suggests potential as a precursor or building block for more complex molecules with desirable electronic properties. The isoquinoline moiety can be functionalized to tune the electronic characteristics of resulting materials.

Ligand Chemistry in Catalysis and Coordination Chemistry

In the realm of catalysis and coordination chemistry, nitrogen-containing heterocyclic compounds like isoquinoline are of significant interest. They can act as ligands, binding to metal centers to form coordination complexes. These complexes can exhibit catalytic activity in a variety of chemical transformations. While there is a lack of specific research detailing the use of this compound as a ligand, its chemical structure, featuring a nitrogen atom with a lone pair of electrons in the isoquinoline ring and an oxygen atom in the ethanone (B97240) group, provides potential coordination sites for metal ions.

The formation of metal complexes with isoquinoline derivatives can lead to catalysts for reactions such as aminocarbonylation. For instance, palladium complexes with isoquinoline-based ligands have been utilized in the synthesis of isoquinoline-1-carboxamides. The specific steric and electronic properties of the isoquinoline ligand can influence the efficiency and selectivity of the catalytic process.

As a Building Block in Complex Molecule Synthesis and Natural Product Mimicry

The role of this compound as a foundational element in the synthesis of more elaborate molecules is a significant area of its non-clinical application. The ethanone functional group provides a reactive site for a variety of organic reactions, making it a valuable synthon for constructing complex molecular architectures.

Research has demonstrated the utility of substituted ethanones in multicomponent reactions to produce intricate heterocyclic systems. For example, various substituted ethanones can react with Ugi-4CR intermediates in a copper(I)-catalyzed annulation sequence to yield isoquinolin-2(1H)-yl-acetamides. This highlights the potential of this compound to serve as a starting material for generating libraries of structurally diverse compounds.

The isoquinoline scaffold itself is a key feature in a vast number of natural products, particularly alkaloids, many of which exhibit significant biological activities. The synthesis of natural product analogues often employs building blocks that contain the core isoquinoline structure. Therefore, this compound can be considered a valuable precursor for the synthesis of natural product mimics, allowing for the exploration of structure-activity relationships and the development of novel compounds with potential therapeutic applications.

Reaction TypeReactantsProduct ClassCatalyst/Conditions
Copper(I)-Catalyzed AnnulationSubstituted Ethanones, Ugi-4CR IntermediatesIsoquinolin-2(1H)-yl-acetamidesCu(I) catalyst

Development of Biological Probes and Research Tools

The isoquinoline nucleus is a key component in the design of molecules used as biological probes and research tools to investigate biological systems. While direct evidence for the use of this compound in this capacity is limited, derivatives containing the isoquinolin-5-yl moiety have been successfully developed as highly specific research tools.

A notable example is the development of a radiolabeled antagonist for the transient receptor potential vanilloid-1 (TRPV1) receptor. This molecule, [3H]A-778317 [1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea], incorporates the isoquinolin-5-yl group and has been instrumental as a high-affinity radioligand for studying the pharmacology of the human TRPV1 receptor. The isoquinoline portion of the molecule is crucial for its binding affinity and selectivity.

This precedent suggests that this compound could serve as a valuable starting material for the synthesis of other biological probes. The ethanone group offers a convenient handle for chemical modification, allowing for the attachment of fluorophores, affinity tags, or radioactive isotopes to create tailored research tools for studying specific biological targets and pathways.

Probe TypeCore ScaffoldApplicationExample Derivative
RadioligandIsoquinolin-5-ylStudying TRPV1 receptor pharmacology[3H]A-778317 [1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea]

Future Directions and Emerging Research Avenues for 1 Isoquinolin 5 Yl Ethanone

Unexplored Synthetic Pathways and Novel Methodologies

While traditional methods for isoquinoline (B145761) synthesis like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, the future of synthesizing 1-(Isoquinolin-5-YL)ethanone and its analogs lies in the development of more efficient, sustainable, and diverse methodologies. nih.govresearchgate.net Modern synthetic chemistry offers a range of innovative strategies that are yet to be fully exploited for this specific compound.

Key areas for exploration include:

Transition-Metal Catalysis: The use of catalysts based on palladium, copper, rhodium, and ruthenium has revolutionized the synthesis of N-heterocycles. researchgate.netorganic-chemistry.org These methods often allow for the construction of the isoquinoline core in a single step from readily available starting materials under milder conditions. Investigating novel C-H activation and cross-coupling strategies could provide direct and atom-economical routes to functionalized this compound derivatives.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. researchgate.net This includes the use of greener solvents, recyclable catalysts, and energy-efficient processes like microwave-assisted synthesis. organic-chemistry.org Exploring these avenues for the synthesis of this compound would not only reduce the environmental impact but could also lead to improved yields and simplified purification procedures.

Novel Biosynthetic Routes: While many isoquinoline alkaloids are plant-derived, microbial sources are also being explored. nih.gov Research into the biosynthetic pathways of isoquinolines in microorganisms could inspire novel chemoenzymatic or fully biosynthetic approaches to this compound and its derivatives, potentially offering high stereoselectivity and unique functionalization patterns. nih.gov

Flow Chemistry and Microfluidics: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The application of microfluidics can further enhance the efficiency of synthesis. nih.gov

Synthetic Methodology Potential Advantages for this compound Synthesis Key Research Focus
Transition-Metal Catalysis High efficiency, broad substrate scope, novel bond formations. researchgate.netorganic-chemistry.orgDevelopment of novel catalytic systems for regioselective functionalization.
Green Chemistry Approaches Reduced environmental impact, improved safety, potential for cost reduction. researchgate.netApplication of benign solvents, recyclable catalysts, and energy-efficient methods.
Biosynthetic Pathways High stereoselectivity, unique structural modifications, sustainable production. nih.govIdentification and engineering of enzymes for isoquinoline biosynthesis.
Photoredox Catalysis Mild reaction conditions, unique reactivity patterns.Exploration of light-mediated reactions for the synthesis of complex derivatives.

Identification of Novel Biological Targets and Deeper Mechanistic Insights

The diverse biological activities reported for the isoquinoline scaffold, including anticancer, antiviral, and anti-inflammatory properties, suggest that this compound may interact with a variety of biological targets. nih.govnih.govnih.gov A key future direction is the systematic exploration of its bioactivity and the elucidation of its mechanism of action.

Future research in this area should focus on:

Broad-Spectrum Biological Screening: Utilizing high-throughput screening (HTS) platforms to test this compound and a library of its derivatives against a wide range of biological targets, including enzymes, receptors, and whole-cell assays. nih.govresearchgate.net This could uncover unexpected therapeutic applications.

Target Deconvolution: For any identified biological activity, it is crucial to pinpoint the specific molecular target. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify the protein(s) with which the compound interacts.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies are necessary to understand how the compound exerts its effect. mdpi.com This includes determining the binding mode, kinetics of interaction, and the downstream cellular consequences of target modulation. mdpi.com For instance, investigating its potential to interfere with pathways like NF-κB or MAPK/ERK, which are crucial in viral replication, could be a fruitful avenue. nih.gov

Fragment-Based Drug Discovery (FBDD): The isoquinoline core can serve as a template in FBDD to develop inhibitors for various targets, such as protein kinases, which are implicated in diseases like rheumatoid arthritis. researchoutreach.org

Advanced Computational Modeling Approaches

Emerging computational approaches that can be leveraged include:

AI-Driven Drug Discovery: Artificial intelligence and machine learning algorithms can analyze vast datasets to predict the biological activity of new molecules, suggest novel chemical structures with desired properties, and optimize synthetic routes. drugpatentwatch.comnih.govmit.edu Generative AI models can be employed to design novel this compound analogues with enhanced potency and selectivity. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to establish a correlation between the structural features of this compound derivatives and their biological activity. plos.orgnih.govnih.gov These models can then be used to predict the activity of newly designed compounds, guiding the synthesis of more potent analogues. plos.org

Molecular Docking and Simulation: These techniques can predict the binding orientation of this compound and its derivatives within the active site of a target protein. plos.org This provides valuable insights into the key molecular interactions and can guide the rational design of modifications to improve binding affinity.

Computational Approach Application for this compound Research Expected Outcome
AI-Driven Drug Discovery De novo design of novel analogues, prediction of ADMET properties. drugpatentwatch.comnih.govAccelerated identification of lead compounds with improved drug-like properties.
QSAR Modeling Elucidation of structure-activity relationships, prediction of biological activity. plos.orgnih.govRational design of more potent and selective derivatives.
Molecular Docking Prediction of binding modes to biological targets. plos.orgUnderstanding of key molecular interactions for lead optimization.
Molecular Dynamics Simulations Analysis of the dynamic behavior of the compound-target complex.Insights into the stability of binding and the mechanism of action.

Integration with Emerging Technologies

The integration of cutting-edge technologies can significantly enhance the efficiency and throughput of research on this compound.

Key technologies to be integrated include:

Microfluidics in Synthesis and Screening: Microfluidic devices, or "lab-on-a-chip" systems, allow for chemical reactions and biological assays to be performed on a microscale. nih.gov This technology can be used for the rapid synthesis and optimization of this compound derivatives, as well as for high-throughput screening of their biological activity, requiring only minute quantities of reagents. nih.govresearchgate.net

High-Throughput Screening (HTS) Platforms: Modern HTS platforms, often automated, can screen vast libraries of compounds against a biological target in a short period. researchgate.netsigmaaldrich.comku.edu Employing quantitative HTS (qHTS) can provide concentration-response data for thousands of this compound analogues, enabling a more accurate identification of promising hits. nih.gov The development of mega-HTS platforms further pushes the boundaries of screening capabilities. chemrxiv.org

Multidisciplinary Research Opportunities and Collaborative Initiatives

The multifaceted nature of drug discovery necessitates a collaborative approach. The future development of this compound will benefit greatly from the synergy between different scientific disciplines and collaborative initiatives.

Opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and molecular biology, and pharmaceutical companies with resources for drug development and clinical trials, can accelerate the translation of basic research findings into therapeutic applications.

Open Science and Data Sharing: Initiatives that promote the sharing of research data and findings can prevent duplication of effort and foster a more collaborative research environment.

Global Collaborative Platforms: International initiatives, such as those fostered by the National Institutes of Health (NIH) and the European Union, provide frameworks and funding for large-scale collaborative drug discovery projects. drugtargetreview.com Emulating such models can bring together diverse expertise to tackle the challenges in developing this compound. The success of global regulatory collaboration during the COVID-19 pandemic has demonstrated the power of such initiatives in accelerating drug approval. technologynetworks.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Isoquinolin-5-YL)ethanone, and how can purity be optimized?

  • Methodological Answer : The synthesis of ethanone derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, similar compounds like 1-(2-Amino-5-methoxyphenyl)ethanone are synthesized via literature-reported methods involving acetylation of aromatic amines under anhydrous conditions . To optimize purity, chromatographic techniques (e.g., column chromatography) and recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) are recommended. Analytical validation via HPLC (>95% purity) and NMR spectroscopy (e.g., confirming the ethanone carbonyl peak at ~200-210 ppm in 13C^{13}\text{C} NMR) should follow .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • Spectroscopy : FT-IR to identify carbonyl stretches (~1680-1720 cm1^{-1}), 1H^{1}\text{H}/13C^{13}\text{C} NMR for substituent positions, and mass spectrometry for molecular ion confirmation.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and charge distribution, which influence reactivity .
  • X-ray crystallography (if crystalline) to resolve the isoquinoline-ethanone spatial arrangement .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Start with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease panels). ADMET predictions using tools like SWISS ADME can prioritize compounds with favorable Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5) . For antimicrobial activity, follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Variation of Substituents : Modify the isoquinoline ring (e.g., electron-withdrawing groups at C-3/C-4) and ethanone moiety (e.g., replace with thioketone or hydroxyl groups) .
  • Biological Testing : Compare IC50_{50} values across derivatives in target-specific assays (e.g., kinase inhibition).
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric parameters (Taft constants) with activity .
  • Case Study : Analogous studies on 1-(Pyrimidin-4-yl)ethanone revealed that electron-deficient pyrimidine rings enhance binding to ATP pockets .

Q. How to resolve contradictions in binding affinity data during molecular docking studies?

  • Methodological Answer :

  • Validation : Cross-check docking results (e.g., AutoDock Vina) with experimental binding data (SPR or ITC). For example, discrepancies in ethanone derivatives’ docking scores vs. experimental IC50_{50} values may arise from solvation effects omitted in simulations .
  • Enhanced Sampling : Use molecular dynamics (MD) simulations (50-100 ns) to account for protein flexibility and ligand-induced conformational changes .
  • Target Selection : Prioritize proteins with well-resolved co-crystal structures (e.g., PDB entries for kinases) to reduce false positives .

Q. What strategies can improve the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Derivatization : Introduce metabolically stable groups (e.g., fluorination at vulnerable positions, cyclopropyl substitution) .
  • In Vitro Assays : Test hepatic microsomal stability (human/rat) and identify major metabolites via LC-MS/MS. For example, oxidation of ethanone to carboxylic acid analogs can reduce bioavailability .
  • Prodrug Design : Mask the ethanone group as a ketal or oxime to delay hepatic clearance .

Q. How to investigate off-target effects of this compound in complex biological systems?

  • Methodological Answer :

  • Proteome-wide Profiling : Use affinity-based chemoproteomics (e.g., pull-down assays with biotinylated probes) to identify unintended targets .
  • Transcriptomics : RNA-seq analysis on treated cell lines to detect pathway-level perturbations (e.g., MAPK/STAT3).
  • In Vivo Models : Zebrafish or murine studies to assess systemic toxicity (e.g., liver/kidney histopathology) .

Key Citations

  • Synthetic protocols for ethanone derivatives .
  • ADMET and molecular docking methodologies .
  • Structural and electronic analysis via DFT .
  • SAR and metabolic stability optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.